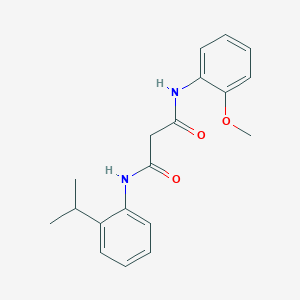

N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide

Vue d'ensemble

Description

N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide is a compound likely of interest in organic chemistry and materials science due to its structural features, which include isopropylphenyl and methoxyphenyl groups attached to a malonamide backbone. Research on similar compounds provides insights into their potential synthesis methods, molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves condensation reactions, anionic polymerization, or Schiff base formation. For instance, the synthesis of related Schiff bases or amides typically utilizes starting materials like aldehydes and amines or acid chlorides and amines in the presence of catalysts or reagents that facilitate the formation of the amide bond (Oladipo et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide can be elucidated using techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These methods reveal the geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule (Oladipo et al., 2021).

Applications De Recherche Scientifique

Prostaglandin-H Synthase Inhibition

Malonamide derivatives, including compounds similar to N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide, have been investigated for their potential as therapeutic agents due to concerns regarding the safety of phenylbutazone and its metabolites. Studies have revealed that these malonamide derivatives exhibit varying degrees of prostaglandin-H synthase inhibitory activity, which could be relevant in the development of anti-inflammatory medications. The research highlighted that while none of the nonbutylated malonamides matched the inhibitory potency of phenylbutazone, they all presented some level of activity. Notably, the bis(p-hydroxy anilide) derivatives, including those extending to succinamide and adipamide, demonstrated pronounced enzyme inhibition, even surpassing acetaminophen in potency. This finding underscores the potential of malonamide derivatives in the modulation of inflammatory processes and warrants further exploration for therapeutic applications (Vennerstrom & Holmes, 1987).

Nanodiamond Functionalization for Glycoprotein Capture

In the realm of proteomics and glycoprotein research, the functionalization of detonation nanodiamond (ND) with aminophenylboronic acid (APBA) presents a novel approach for the selective capture of glycoproteins from complex protein mixtures. This technique facilitates direct application for matrix-assisted laser desorption ionization (MALDI) assays, with a significant loading capacity achieved for glycoproteins. The introduction of an alkyl linker chain prior to APBA linkage enhances the specificity and efficiency of glycoprotein capture by reducing nonspecific binding and steric hindrance, thereby establishing functionalized ND as a potent platform for proteomics research (Yeap, Tan, & Loh, 2008).

Iron(III) Recovery from Chloride Solutions

The application of N,N'-tetrasubstituted malonamides, including analogs related to N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide, has been explored in the context of solvent extraction techniques for the selective removal of Fe(III) from concentrated chloride solutions. The efficiency, selectivity, and the potential for practical application of these compounds in metal recovery processes have been demonstrated, with different malonamide structures influencing the extraction reactions of Fe(III). This research provides a basis for further investigation into the use of malonamide derivatives in metal recovery and environmental remediation efforts (Paiva & Costa, 2005).

Juvenile Hormone Mimics for Mosquito Control

Research into arylterpenoid compounds, such as those structurally related to N-(2-isopropylphenyl)-N'-(2-methoxyphenyl)malonamide, has led to the discovery of potent juvenile hormone mimics with significant activity against mosquitoes. These compounds, including AI3-36206 and AI3-36093, have demonstrated the potential for controlling mosquito populations at low application rates, with no observed adverse effects on non-target organisms. This promising avenue of research holds potential for the development of new, effective strategies for mosquito control and the prevention of mosquito-borne diseases (Schaefer et al., 1976).

Propriétés

IUPAC Name |

N'-(2-methoxyphenyl)-N-(2-propan-2-ylphenyl)propanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13(2)14-8-4-5-9-15(14)20-18(22)12-19(23)21-16-10-6-7-11-17(16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZMYFSZVPDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)

![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)

![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)